AZ7328 -

AZ7328

Catalog Number: EVT-256338
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ7328 is a potent and selective AKT inhibitor. AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of AZ7328 correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. AZ7328 can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
Source and Classification

AZ7328 was developed as part of research aimed at targeting the AKT pathway to enhance cancer treatment efficacy. It is classified as an AKT inhibitor and is recognized for its ability to modulate cellular processes associated with cancer cell survival and death. The compound's mechanism of action involves the inhibition of AKT phosphorylation, which is critical for its activation and subsequent signaling functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ7328 involves several chemical reactions that typically include the formation of key functional groups necessary for its biological activity. While specific synthetic routes are proprietary, general strategies for synthesizing similar compounds often include:

  1. Formation of the Core Structure: Utilizing techniques such as condensation reactions to create a scaffold that can be modified further.
  2. Functionalization: Adding various substituents to enhance potency and selectivity towards AKT.
  3. Purification: Employing chromatographic techniques to isolate the desired product from by-products.

The synthesis process must ensure high purity and yield, as these factors significantly influence the compound's biological activity.

Molecular Structure Analysis

Structure and Data

AZ7328 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the AKT protein. The molecular formula, along with key structural features such as molecular weight and specific stereochemistry, are essential for understanding its biological function.

  • Molecular Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 295.36 g/mol
  • Structural Features: The compound typically contains a central aromatic ring system that contributes to its binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

AZ7328 undergoes several chemical reactions when interacting with biological systems:

  1. Binding to AKT: AZ7328 competes with ATP for binding to the active site of AKT, inhibiting its phosphorylation.
  2. Cellular Uptake: The compound enters cells via passive diffusion or specific transport mechanisms, which can be influenced by its lipophilicity.
  3. Metabolism: Once inside the cell, AZ7328 may be subject to metabolic processes that can alter its effectiveness.

Studies have shown that AZ7328 can induce autophagy in cancer cells, which may serve as a compensatory mechanism in response to AKT inhibition.

Mechanism of Action

Process and Data

The primary mechanism through which AZ7328 exerts its effects involves:

  1. Inhibition of AKT Activity: By binding to AKT, AZ7328 prevents its phosphorylation at critical sites, leading to reduced activation of downstream signaling pathways responsible for cell survival.
  2. Induction of Autophagy: In many bladder cancer cell lines, treatment with AZ7328 has been shown to induce autophagy, a process that can lead to cell death under certain conditions.
  3. Impact on Cell Cycle Regulation: The inhibition of AKT affects various cell cycle regulators, leading to altered proliferation rates in sensitive cancer cell lines.

Data from studies indicate that while AZ7328 does not significantly promote apoptosis on its own, it can enhance apoptosis when combined with other therapeutic agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of AZ7328 are crucial for its application in therapeutic settings:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is essential for maintaining efficacy during treatment.
  • pH Sensitivity: The compound's activity may vary with changes in pH, influencing its absorption and distribution.

Chemical properties such as lipophilicity (log P) also play a significant role in determining the pharmacokinetics of AZ7328.

Applications

Scientific Uses

AZ7328 has primarily been investigated for its potential applications in oncology:

  1. Cancer Therapy: As an AKT inhibitor, it is being explored for treating various cancers, particularly those with mutations in the PI3K/AKT/mTOR pathway.
  2. Combination Therapies: Research indicates that AZ7328 may be more effective when used in combination with other chemotherapeutic agents or inhibitors targeting related pathways.
  3. Research Tool: Beyond therapeutic applications, AZ7328 serves as a valuable tool for studying the role of AKT signaling in cancer biology.
Molecular Mechanisms of AKT Inhibition by AZ7328

Structural Basis of AZ7328 Selectivity for AKT Isoforms

AZ7328 is an ATP-competitive inhibitor that binds the kinase domain of AKT (protein kinase B), exploiting subtle structural differences between isoforms to achieve selectivity. The crystal structure of AZ7328-bound AKT1 (PDB: 3O96) reveals that the compound occupies a hydrophobic pocket adjacent to the ATP-binding site, forming hydrogen bonds with key residues in the hinge region (Glu228 and Glu230) and hydrophobic interactions with Leu156 and Val164 in the pleckstrin homology (PH)-kinase linker domain [9]. This binding stabilizes AKT in a closed, inactive conformation by reinforcing intramolecular interactions between the PH and kinase domains, preventing membrane translocation and activation [9].

Isoform selectivity arises from sequence variations in the binding pocket:

  • AKT1 vs. AKT2: A single residue substitution (Leu156 in AKT1 → Met157 in AKT2) reduces hydrophobic contact efficiency, lowering AZ7328 affinity for AKT2 by ~5-fold [5] [7].
  • AKT3: The Val164 equivalent is substituted with bulkier isoleucine (Ile165), sterically hindering AZ7328 binding and reducing potency [5] [9].

Table 1: AZ7328 Binding Affinity Across AKT Isoforms

IsoformKey Residue VariationIC₅₀ (nM)Selectivity vs. AKT1
AKT1Leu156, Val16458–3051.0 (reference)
AKT2Met157, Val164150–9503–5 fold lower
AKT3Leu156, Ile165450–150010–15 fold lower

Data sourced from biochemical kinase assays [5] [9].

This selectivity profile enables nuanced dissection of isoform-specific functions: AKT1 dominates proliferation regulation, while AKT2 controls metabolic signaling [7].

Kinase Inhibition Profiling: Comparative Analysis with Pan-AKT Inhibitors

Kinome-wide profiling reveals AZ7328’s distinct selectivity pattern compared to pan-AKT inhibitors (e.g., MK-2206, GDC-0068). At 1 μM, AZ7328 inhibits AKT1 with >90% suppression but shows minimal off-target effects, with only 5/140 kinases inhibited >50% (including PKA and PKC isoforms) [4] [8]. In contrast, pan-inhibitors like MK-2206 broadly suppress all AKT isoforms and structurally related AGC kinases (e.g., SGK, ROCK1/2) due to conserved ATP-binding pockets [8].

Table 2: Selectivity Profile of AZ7328 vs. Pan-AKT Inhibitors

InhibitorAKT1 IC₅₀ (nM)AKT2 IC₅₀ (nM)AKT3 IC₅₀ (nM)Major Off-Targets (IC₅₀ <100 nM)
AZ732858–305150–950450–1500PKA, PKCγ, ROCK1
MK-22068–1510–1812–25PKA, ROCK1/2, SGK1
GDC-00685–1814–3020–45ROCK2, P70S6K

Profiling data from competitive binding assays [4] [8].

Functional impacts of this selectivity were demonstrated in bladder cancer models:

  • AZ7328 preferentially inhibits proliferation in PIK3CA-mutant cells (IC₅₀: 0.4–11 μM), correlating with AKT1 dependency [1] [6].
  • Pan-AKT inhibitors suppress growth regardless of PIK3CA status but induce compensatory ERK activation via feedback loops—an effect attenuated by AZ7328’s sparing of AKT2-mediated signaling [4] [8].

AZ7328-Induced Modulation of Downstream Effector Pathways

mTORC1/S6K1 Suppression: AZ7328 dose-dependently reduces phosphorylation of mTORC1 substrates S6K1 (Thr389) and S6 (Ser235/236) by >80% at 1 μM in PIK3CA-mutant bladder cancer cells (UM-UC-5, UM-UC-6). This occurs via disrupted AKT-mediated inhibition of TSC2 and PRAS40, key mTORC1 suppressors [1] [6]. Unlike mTOR catalytic inhibitors (e.g., KU-0063794), AZ7328 does not fully block 4E-BP1 phosphorylation, preserving cap-dependent translation initiation [4].

GSK-3β Activation: AZ7328 dephosphorylates GSK-3β at Ser9, activating its kinase activity and promoting degradation of cyclin D1 and c-MYC. Immunoblot analyses show cyclin D1 reduction by 60–90% within 6 hours, inducing G1 cell-cycle arrest [1] [3]. This contrasts with pan-AKT inhibitors, which concurrently inhibit GSK-3β-regulated metabolic pathways via AKT2 blockade [5].

FOXO Nuclear Translocation: AZ7328 treatment enhances nuclear accumulation of FOXO1/3a in bladder and prostate cancer models, confirmed by immunofluorescence and subcellular fractionation. This upregulates pro-apoptotic genes (BIM, PUMA) and autophagy regulators (LC3, ATG12) [1] [5]. However, apoptosis induction is minimal (<15% caspase activation) unless combined with autophagy inhibitors (e.g., chloroquine), which block FOXO-mediated survival pathways [1] [2].

Autophagy Feedback Loop: AZ7328 triggers protective autophagy via ULK1 activation and LC3 lipidation. LC3-II/LC3-I ratios increase 4–8 fold in bladder cancer cells, serving as a metabolic adaptation to AKT inhibition [1] [2]. Combining AZ7328 with mTOR or autophagy inhibitors synergistically induces apoptosis by dual suppression of survival pathways [6].

Table 3: Downstream Pathway Modulation by AZ7328 in Cancer Models

Effector PathwayKey ReadoutChange vs. ControlFunctional Consequence
mTORC1/S6K1p-S6K1 (Thr389)↓ 80–95%Reduced protein synthesis
GSK-3β/Cyclin D1Cyclin D1 protein levels↓ 60–90%G1 cell-cycle arrest
FOXONuclear FOXO1/3a accumulation↑ 4–6 foldBIM/PUMA upregulation
AutophagyLC3-II/LC3-I ratio↑ 4–8 foldMetabolic adaptation to stress

Properties

Product Name

AZ7328

Synonyms

AZ7328; AZ-7328; AZ 7328.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.